N-Methoxy-1-(2-nitrophenyl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methoxy-1-(2-nitrophenyl)methanimine, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPA is a yellow solid that is soluble in organic solvents and is commonly used as a building block in the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of N-Methoxy-1-(2-nitrophenyl)methanimine is not fully understood, but it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to inhibit the replication of certain viruses, making it a potential candidate for the development of antiviral drugs.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of viral replication. This compound has also been shown to exhibit low toxicity in vitro, making it a potentially safe compound for use in various applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-Methoxy-1-(2-nitrophenyl)methanimine in lab experiments is its ease of synthesis and availability. This compound is also a relatively stable compound, making it easy to handle and store. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several potential future directions for research on N-Methoxy-1-(2-nitrophenyl)methanimine. One area of interest is in the development of this compound-based anticancer and antiviral drugs. Another potential direction is the synthesis of this compound derivatives with improved solubility and other properties. Additionally, this compound could be used as a building block in the synthesis of other organic compounds with potential applications in various fields.
Synthesemethoden
The synthesis of N-Methoxy-1-(2-nitrophenyl)methanimine involves the reaction of 2-nitrobenzaldehyde with methoxymethylamine in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of this compound as a product.
Wissenschaftliche Forschungsanwendungen
N-Methoxy-1-(2-nitrophenyl)methanimine has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is in the field of organic synthesis, where this compound is used as a building block in the synthesis of various organic compounds. This compound has also been studied for its potential applications in the field of medicinal chemistry, where it has been shown to exhibit anticancer and antiviral properties.
Eigenschaften
CAS-Nummer |
135436-97-4 |
---|---|
Molekularformel |
C8H8N2O3 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
N-methoxy-1-(2-nitrophenyl)methanimine |
InChI |
InChI=1S/C8H8N2O3/c1-13-9-6-7-4-2-3-5-8(7)10(11)12/h2-6H,1H3 |
InChI-Schlüssel |
MAQWLSRVNSPIGX-UHFFFAOYSA-N |
SMILES |
CON=CC1=CC=CC=C1[N+](=O)[O-] |
Kanonische SMILES |
CON=CC1=CC=CC=C1[N+](=O)[O-] |
Synonyme |
2-Nitrobenzaldehyde o-methyloxime |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.